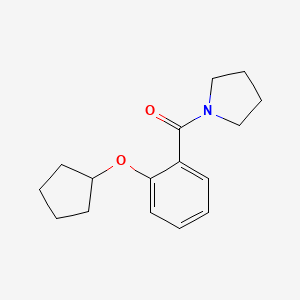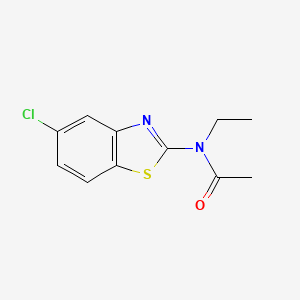
(2-Cyclopentyloxyphenyl)-pyrrolidin-1-ylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Cyclopentyloxyphenyl)-pyrrolidin-1-ylmethanone, also known as CPP, is a chemical compound that has gained attention for its potential use in scientific research. CPP is a synthetic opioid that has been found to have analgesic effects, similar to those of morphine, but with fewer side effects.
Mécanisme D'action
(2-Cyclopentyloxyphenyl)-pyrrolidin-1-ylmethanone acts on the mu-opioid receptor in the brain, which is responsible for mediating pain relief and other opioid effects. It binds to the receptor and activates a signaling cascade that ultimately leads to the inhibition of pain signals. This compound is also thought to act on other neurotransmitter systems in the brain, which may contribute to its analgesic and sedative effects.
Biochemical and Physiological Effects
This compound has been found to have similar analgesic effects to morphine, but with fewer side effects such as respiratory depression and constipation. It has also been found to induce sedation and decrease anxiety in animal models. This compound has been shown to have a longer duration of action than morphine, which may make it a more desirable pain medication. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
(2-Cyclopentyloxyphenyl)-pyrrolidin-1-ylmethanone has several advantages for use in lab experiments, including its high yield and cost-effectiveness. It also has a well-established synthesis method and has been extensively studied for its analgesic effects. However, this compound has limitations, including its potential for abuse and addiction. It is also important to note that this compound has not been approved for human use, and more research is needed to fully understand its safety and efficacy.
Orientations Futures
There are several future directions for research on (2-Cyclopentyloxyphenyl)-pyrrolidin-1-ylmethanone. One area of interest is its potential use in addiction treatment, as it has been found to reduce drug-seeking behavior in animal models. Another area of interest is its potential use as a pain medication, particularly for chronic pain conditions. Further research is also needed to fully understand the biochemical and physiological effects of this compound and its potential side effects.
Méthodes De Synthèse
(2-Cyclopentyloxyphenyl)-pyrrolidin-1-ylmethanone is synthesized through a multistep process that involves the reaction of 2-cyclopentyloxyphenol with pyrrolidine and then with methanone. The final product is obtained through purification and isolation techniques. The yield of this compound is typically high, making it a cost-effective compound for research purposes.
Applications De Recherche Scientifique
(2-Cyclopentyloxyphenyl)-pyrrolidin-1-ylmethanone has been used in scientific research to study its analgesic effects and potential use as a pain medication. It has also been studied for its effects on the central nervous system, including its ability to induce sedation and decrease anxiety. This compound has also been studied for its potential use in addiction treatment, as it has been found to reduce drug-seeking behavior in animal models.
Propriétés
IUPAC Name |
(2-cyclopentyloxyphenyl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c18-16(17-11-5-6-12-17)14-9-3-4-10-15(14)19-13-7-1-2-8-13/h3-4,9-10,13H,1-2,5-8,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDSISJOZFFRBRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=CC=CC=C2C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-[(2-methylphenyl)methyl]acetamide](/img/structure/B7629401.png)


![4-[[[5-Oxo-1-(1-phenylethyl)pyrrolidine-3-carbonyl]amino]methyl]benzoic acid](/img/structure/B7629429.png)
![N-(pyridin-3-ylmethyl)-4H-imidazo[5,1-c][1,4]benzoxazine-3-carboxamide](/img/structure/B7629431.png)
![2-[[1-[2-(3,4-Dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carbonyl]amino]acetic acid](/img/structure/B7629434.png)


![(3-Methylpiperidin-1-yl)-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-7-yl)methanone](/img/structure/B7629445.png)
![2-[Benzyl(propanoyl)amino]acetic acid](/img/structure/B7629457.png)

![2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-4-carboxamide](/img/structure/B7629481.png)

